Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 103195-35-3
VCID: VC21301242
InChI: InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3
SMILES: CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

CAS No.: 103195-35-3

Cat. No.: VC21301242

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate - 103195-35-3

Specification

CAS No. 103195-35-3
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name ethyl 8-amino-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3
Standard InChI Key IWKNQOGLOVBSDJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N
Canonical SMILES CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N

Introduction

Chemical Properties and Structure

Basic Information

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is identified by the CAS number 103195-35-3 and possesses the molecular formula C₁₂H₁₁NO₄ . The compound has a molecular weight of 233.22 g/mol, reflecting its relatively moderate size among organic compounds. The IUPAC name "ethyl 8-amino-4-oxochromene-2-carboxylate" provides a systematic identification of its structure and functional groups.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate are summarized in Table 1, providing essential information for researchers working with this molecule.

Table 1: Physical and Chemical Properties of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

PropertyValue
CAS Number103195-35-3
Molecular FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
IUPAC NameEthyl 8-amino-4-oxochromene-2-carboxylate
LogP2.13310
Polar Surface Area (PSA)82.53000
Exact Mass233.06900

The compound's LogP value of 2.13310 indicates a moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that could be advantageous for biological applications . The polar surface area (PSA) of 82.53000 provides insight into the compound's potential for membrane permeability and bioavailability .

Structural Identifiers

For precise identification and database referencing, Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is associated with specific structural identifiers as shown in Table 2.

Table 2: Molecular Identifiers of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

Identifier TypeValue
Standard InChIInChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3
Standard InChIKeyIWKNQOGLOVBSDJ-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N

These identifiers provide unique and unambiguous representations of the compound's structure, facilitating its identification across different chemical databases and literature sources.

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate typically involves multi-step reactions starting from simpler chromene derivatives. Various synthetic routes have been developed to optimize yield, purity, and efficiency in the preparation of this compound for research applications.

Common Synthesis Method

ReagentRole in Synthesis
Hydrogen Chloride (HCl)Acid catalyst
Tin(II) Chloride (SnCl₂)Reducing agent
Ethanol (EtOH)Solvent

The synthesis process typically requires careful control of reaction parameters such as temperature, concentration, and reaction time to ensure optimal yield and purity of the final product.

Applications and Research Significance

Role in Organic Synthesis

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is primarily used in research settings for its potential in organic synthesis. The presence of multiple functional groups (amino, oxo, and carboxylate) within its structure provides various sites for chemical reactions and modifications, making it a versatile building block for the synthesis of more complex molecules.

Related Compounds and Derivatives

Brominated Derivatives

PropertyEthyl 8-amino-4-oxo-4H-chromene-2-carboxylateEthyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
CAS Number103195-35-3156904-82-4
Molecular FormulaC₁₂H₁₁NO₄C₁₂H₁₀BrNO₄
Molecular Weight233.22 g/mol312.12 g/mol
InChIKeyIWKNQOGLOVBSDJ-UHFFFAOYSA-NLLHNRAVVVZFEGE-UHFFFAOYSA-N

The brominated derivative is commercially available and has been used in research settings, particularly as a building block for the synthesis of more complex molecules with potential biological activities .

Carboxylic Acid Derivatives

Another significant class of related compounds includes the carboxylic acid derivatives, where the ethyl ester group is hydrolyzed to form the corresponding carboxylic acid. These derivatives often exhibit different chemical properties and biological activities compared to the ester counterparts.

A notable example is 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which has been identified as a potent agonist for the orphan G protein-coupled receptor GPR35 . This compound represents a significant modification of the basic chromene scaffold, featuring both bromination at the 6-position and amidation of the 8-amino group, resulting in enhanced binding affinity for the target receptor.

Structure-Activity Relationships

Research on various derivatives of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate has provided valuable insights into structure-activity relationships, particularly in the context of GPR35 binding and activation . These studies have demonstrated that specific modifications to the basic chromene scaffold can significantly enhance biological activities, guiding the rational design of new compounds with improved potency and selectivity.

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